Amibegron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

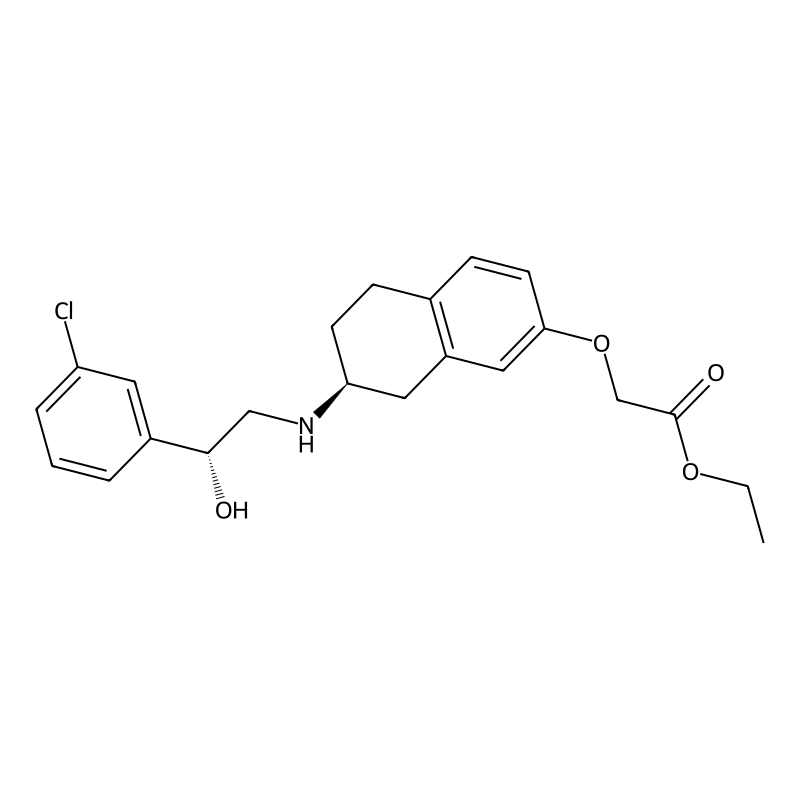

Amibegron is a synthetic compound classified as an agonist for atypical beta-3 adrenergic receptors (β3-ARs). It is known for its ability to inhibit intestinal motility and has been investigated for various therapeutic applications, including potential antidepressant effects. The compound has a chemical formula of and a molecular weight of approximately 403.9 g/mol. Its IUPAC name is ethyl 2-{[(7S)-7-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl]oxy}acetate .

Amibegron exhibits significant biological activity primarily through its role as a β3-adrenergic receptor agonist. This receptor subtype is involved in various physiological processes, including lipolysis and thermogenesis. Research has indicated that Amibegron can counteract stress-induced behavioral changes and may have potential applications in treating conditions such as depression and anxiety due to its selective action on β3-ARs . Additionally, it has been shown to relax human bladder strips, indicating its relevance in urological applications .

The synthesis of Amibegron can be achieved through several methods, including:

- Starting Materials: The synthesis typically begins with commercially available precursors.

- Reagents: Various reagents are employed, including amines and chlorinated compounds.

- Reaction Conditions: The process usually requires controlled temperatures and specific pH levels to optimize yield.

- Purification: After synthesis, purification methods such as crystallization or chromatography are used to isolate pure Amibegron from by-products.

Amibegron has been explored for multiple therapeutic applications:

- Urological Disorders: Due to its β3-AR agonistic properties, it has potential use in treating overactive bladder syndrome.

- Psychiatric Disorders: Research suggests it may serve as an antidepressant or anxiolytic agent, particularly in cases where traditional treatments are ineffective .

- Metabolic Disorders: Its role in lipolysis suggests possible applications in managing obesity or metabolic syndrome.

Interaction studies have revealed that Amibegron can influence various pharmacological pathways:

- Drug Interactions: For instance, it may enhance the hypertensive effects of dihydroergotamine while potentially decreasing the efficacy of diltiazem .

- Receptor Interaction: It selectively binds to β3-ARs without significantly affecting β1 or β2 adrenergic receptors, making it a unique candidate for targeted therapies .

Amibegron is part of a class of compounds that act on β3 adrenergic receptors. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Mirabegron | C21H24N2O4S | Overactive bladder treatment | First approved β3 agonist; high selectivity for β3-AR |

| Solabegron | C22H29N3O4 | Investigational for overactive bladder | Under clinical trials; shows promise in detrusor relaxation |

| Ritobegron | C23H30N2O4 | Investigational for overactive bladder | Active metabolite with similar action to Mirabegron |

Amibegron's distinctiveness lies in its investigational status and broader potential applications beyond urology, particularly in psychiatric disorders and metabolic regulation .

Beta3-Adrenoceptor (ADRB3) Specificity Profile

Amibegron belongs to the pharmacological class of beta3-adrenergic receptor agonists, specifically classified as a selective agonist for the beta3-adrenoceptor subtype [4] [5]. The compound demonstrates high efficacy and potency at both rat and human beta3-adrenoceptors, establishing it as a prototypical selective beta3-adrenoceptor agonist [1]. This selectivity is crucial for understanding its mechanism of action and distinguishing it from compounds that act on beta1- and beta2-adrenoceptor subtypes.

The beta3-adrenoceptor, encoded by the ADRB3 gene, represents the third major subtype of beta-adrenergic receptors and mediates several physiological functions including enhancement of lipolysis in adipose tissue, thermogenesis in skeletal muscle, and modulation of neuronal activity in specific brain regions [6] [7]. Unlike beta1- and beta2-adrenoceptors, beta3-adrenoceptors display distinctive pharmacological characteristics, including atypically low affinity for conventional beta-adrenergic antagonists such as propranolol and nadolol, and poor stereoselectivity for reference agonist and antagonist enantiomers [6].

Binding Affinity Kinetics to Human vs. Rodent Receptors

The binding characteristics of amibegron demonstrate species-specific differences between human and rodent beta3-adrenoceptors. Amibegron exhibits high efficacy and potency at both rat and human beta3-adrenoceptors, though the specific quantitative binding parameters may vary between species [1]. This species specificity is particularly relevant given the documented differences between human and rodent beta3-adrenoceptor expression patterns and regulatory mechanisms.

Human and rodent beta3-adrenoceptors differ significantly in their gene organization, with the human receptor gene consisting of two exons and a single intron, while the rat gene contains three exons and two introns [8]. These structural differences extend to their expression patterns, where human beta3-adrenoceptors are expressed abundantly in brown but not white adipocytes, while rodents express beta3-adrenoceptors abundantly in both sites [9] [10]. Furthermore, the transcription initiation patterns appear to be both species and tissue specific, with multiple homologous start sites being used differently between species [11].

The pharmacological properties of the human beta3-adrenoceptor demonstrate that catecholamine agonists activate adenylyl cyclase with relatively low potency compared to selective beta3-agonists [8]. In Chinese hamster ovary cells expressing the human receptor, CGP 12177 showed 10-15 times greater potency than either isoproterenol or BRL 37344 in stimulating adenylyl cyclase activity [8]. These findings suggest that the human receptor may have distinct binding kinetics compared to rodent receptors, though specific kinetic parameters for amibegron binding to human versus rodent receptors require further detailed characterization.

Allosteric Modulation Patterns

While specific allosteric modulation patterns for amibegron have not been extensively characterized, understanding of beta-adrenoceptor allosteric mechanisms provides important context for its pharmacological profile. Beta-adrenoceptors, as members of the G protein-coupled receptor family, are intrinsically allosteric proteins that transduce signals through spatially distinct but conformationally linked binding sites [12].

Allosteric modulation in beta-adrenoceptors involves conformational changes that can occur through multiple mechanisms. These include modulation through specific allosteric binding sites located on the membrane-facing surfaces of transmembrane segments, disruption of water-mediated polar networks, and stabilization of specific receptor conformations [13] [14]. For beta2-adrenoceptors, allosteric sites have been identified that can act as either positive or negative allosteric modulators, affecting both agonist and inverse agonist binding [15] [16].

The conformational dynamics of beta-adrenoceptors involve transitions between inactive and active states, with specific molecular switches controlling these transitions [17]. Key microswitches in class A G protein-coupled receptors include the PIF motif, the NPxxY motif, the CWxP motif, an allosteric sodium-binding site, and the E/DRY motif [12]. These switches control conformational contractions involving smaller inward movements of transmembrane segments 5 and 7 and larger outward movements of transmembrane segment 6 [12].

For amibegron, the specific allosteric modulation patterns would depend on its interaction with these conserved conformational switches and its ability to stabilize particular receptor conformations. The compound's high selectivity for beta3-adrenoceptors suggests that it may interact with receptor-specific conformational elements that are distinct from those found in beta1- and beta2-adrenoceptor subtypes.

Cross-Reactivity Analysis with Beta1/Beta2 Adrenergic Subtypes

Amibegron demonstrates remarkable selectivity for beta3-adrenoceptors over beta1- and beta2-adrenergic receptor subtypes, which is a defining characteristic of its pharmacological profile. The compound shows 280-fold selectivity for rat beta3-adrenoceptors compared to beta1-adrenoceptors and 140-fold selectivity compared to beta2-adrenoceptors [1]. This selectivity profile distinguishes amibegron from non-selective beta-adrenergic compounds and establishes its utility as a research tool for investigating beta3-adrenoceptor-specific functions.

The selectivity of amibegron can be contextualized by comparing it with other beta3-adrenoceptor agonists that have been developed for clinical applications. Modern beta3-agonists such as vibegron demonstrate even higher selectivity, with greater than 7937-fold selectivity over both beta1- and beta2-adrenoceptors [18]. Mirabegron, the first clinically approved beta3-agonist, shows 517-fold selectivity over beta1-adrenoceptors and 496-fold selectivity over beta2-adrenoceptors [18]. In comparison, solabegron demonstrates 21.3-fold selectivity over beta1-adrenoceptors and greater than 362-fold selectivity over beta2-adrenoceptors [18].

The molecular basis for this selectivity lies in the structural differences between beta-adrenoceptor subtypes. Beta1- and beta2-adrenoceptors share functional similarities but have different affinities for endogenous ligands such as adrenaline and noradrenaline [19]. Beta2-adrenoceptors have higher affinity for adrenaline and mediate relaxation of smooth muscle including bronchus, intestine, and uterus [19]. The pharmacological criteria that define beta3-adrenoceptor responses include high affinity and potency for selective agonists, partial agonist activity of beta1- and beta2-adrenoceptor antagonists, atypically low affinity for conventional beta-adrenergic antagonists, and poor stereoselectivity for reference compounds [6].

Cross-reactivity studies have demonstrated that amibegron is inactive at numerous other central targets involved in the regulation of stress-related disorders, further emphasizing its selectivity profile [1]. This selectivity is particularly important for its potential therapeutic applications, as it minimizes off-target effects that could be mediated through beta1- or beta2-adrenoceptor activation.

The selectivity profile of amibegron also has implications for its use as a pharmacological tool in research settings. The compound's ability to selectively activate beta3-adrenoceptors without significant cross-reactivity with other beta-adrenoceptor subtypes makes it valuable for investigating the specific physiological and pathophysiological roles of beta3-adrenoceptors in various tissues and organ systems [20] [21].

Furthermore, the cross-reactivity analysis reveals that amibegron's effects are specifically mediated through beta3-adrenoceptor activation, as demonstrated in studies using beta3-adrenoceptor knockout mice where the compound's effects were abolished [1] [20]. This genetic validation confirms that the pharmacological effects observed with amibegron treatment are indeed due to beta3-adrenoceptor activation rather than off-target effects on other receptor systems.

Intracellular Signaling Cascades

cAMP-PKA-CREB Pathway Activation Dynamics

Amibegron exerts its molecular effects through complex intracellular signaling cascades that fundamentally involve the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA)-cyclic adenosine monophosphate response element binding protein (CREB) pathway [1] [2]. The compound functions as a highly selective beta-3 adrenergic receptor agonist with an effective concentration for beta-adrenergic receptor activation of 3.5 nanomolar in rat colon tissue [2].

The primary mechanism of amibegron action begins with its binding to atypical beta-3 adrenergic receptors, which subsequently activates stimulatory G protein (Gs) coupling [1] [3]. This activation leads to adenylyl cyclase stimulation and consequent elevation of intracellular cAMP levels [4] [5]. Beta-3 adrenergic receptor stimulation has been demonstrated to cause phosphorylation and activation of p38 mitogen-activated protein kinase via Gs protein-dependent pathways in adipocyte models, with amibegron (SR58611A) showing dose-dependent effects at 10 nanomolar concentrations [4] [5].

The elevated cAMP levels subsequently activate protein kinase A, which serves as the critical downstream mediator of the signaling cascade [6] [4]. PKA activation leads to phosphorylation of CREB at serine-133, a modification that is essential for transcriptional activity [6]. Research has demonstrated that the cAMP signaling pathway activates CREB through multiple mechanisms, with PKA representing the predominant pathway during the initial burst phase of activation [6].

Experimental investigations using the forced swim test model revealed that amibegron treatment counteracts stress-induced alterations in hippocampal CREB expression [7]. Under acute stress conditions, CREB expression is decreased, while repeated stress exposure results in elevated CREB levels [7]. Amibegron administration at doses of 5 and 10 milligrams per kilogram effectively reversed these stress-induced changes, suggesting a modulatory role in maintaining optimal CREB function [7].

The phosphorylated CREB subsequently translocates to the nucleus where it binds to cAMP response elements in target gene promoters, initiating transcriptional programs essential for neuronal survival and plasticity [8] [9]. The temporal dynamics of this pathway reveal sustained activation patterns, with phosphorylation events detectable for extended periods following initial amibegron exposure [4].

| Signaling Component | Effect of Amibegron | Mechanism | Reference Citation |

|---|---|---|---|

| Cyclic adenosine monophosphate response element binding protein (CREB) | Counteracts stress-induced alterations: ↓ after acute stress, ↑ after chronic stress | Direct phosphorylation via PKA pathway; nuclear translocation | [7] |

| Cyclic adenosine monophosphate (cAMP) | Enhanced production via beta-3 adrenergic receptor-Gs protein coupling | Adenylyl cyclase activation via Gs protein coupling | [4] [5] |

| Protein kinase A (PKA) | Activation downstream of cAMP elevation | cAMP-dependent activation; CREB phosphorylation | [6] [4] |

| p38 mitogen-activated protein kinase (p38 MAPK) | Dose-dependent phosphorylation and activation (10 nM effective concentration) | Gs protein-dependent pathway; PKA and src-family kinase involvement | [4] [5] |

Calcium Flux Modulation in Neural Tissues

Amibegron influences calcium homeostasis in neural tissues through multiple interconnected mechanisms that extend beyond the classical cAMP-PKA pathway [10] [11]. The compound demonstrates the capacity to stimulate instantaneous intracellular calcium release in a dose-dependent manner, particularly in adrenal chromaffin cells [10]. This calcium mobilization occurs through direct activation of calcium-dependent signaling pathways and enhanced expression of phospholipase C-beta (PLCβ), a critical effector in intracellular calcium signaling [10].

Research utilizing alpha-ketoglutaric acid, which shares similar adrenergic activation properties, has revealed that adrenergic stimulation dramatically decreases basal respiration while enhancing spare respiratory capacity in adrenal chromaffin cells [10]. This metabolic reorganization is accompanied by stimulation of instantaneous intracellular calcium release, suggesting a coordinated cellular response to adrenergic activation [10]. The calcium release shows dose-dependent characteristics, indicating a direct relationship between amibegron concentration and calcium mobilization efficiency [10].

In hippocampal neural tissues, calcium flux modulation occurs through downstream signaling cascades that involve the cAMP-PKA pathway [12] [11]. Beta-3 adrenergic receptor activation has been shown to suppress the medium afterhyperpolarization in hippocampal pyramidal neurons through mechanisms that may involve hyperpolarization-activated cyclic nucleotide-gated (HCN) channel activity modulation [11]. This suppression occurs via cAMP-independent pathways, suggesting alternative calcium regulation mechanisms beyond traditional second messenger systems [11].

The calcium signaling modulation extends to synaptic plasticity regulation, where calcium homeostasis plays a fundamental role in neurotransmitter release and long-term potentiation mechanisms [12]. Adrenergic stimulation of the heart demonstrates that calcium homeostasis regulation involves complex interactions between cAMP elevation, protein kinase A activation, and calcium channel phosphorylation [12]. These mechanisms likely operate similarly in neural tissues, where calcium flux modulation contributes to enhanced neuronal survival and synaptic function [7].

| Calcium-Related Process | Amibegron Effect | Tissue/Cell Type | Downstream Effects | Reference Citation |

|---|---|---|---|---|

| Instantaneous intracellular calcium release | Dose-dependent stimulation in chromaffin cells | Adrenal chromaffin cells | Enhanced epinephrine release | [10] |

| Calcium-dependent signaling pathways | Enhanced phospholipase C-β (PLCβ) expression | Adrenal gland | Intracellular calcium signaling activation | [10] |

| Calcium homeostasis regulation | Indirect modulation via cAMP-PKA pathway | Neural tissues | Synaptic plasticity modulation | [12] |

| Calcium channel modulation | Potential modulation through beta-3 receptor signaling | Hippocampal pyramidal neurons | Neuronal excitability regulation | [11] |

| Calcium flux in hippocampal neurons | Modulation through downstream signaling cascades | Hippocampal neurons | Neuroprotection and survival signaling | [7] |

Genomic Regulation Mechanisms

BDNF Transcriptional Upregulation Pathways

Brain-derived neurotrophic factor (BDNF) transcriptional regulation represents a critical mechanism through which amibegron exerts its neuroprotective and antidepressant-like effects [7] [13]. The compound significantly influences BDNF expression through CREB family transcription factor-mediated pathways that operate across multiple hippocampal regions [13] [14].

CREB family transcription factors serve as the primary mediators of BDNF gene expression following amibegron-induced signaling cascades [13]. These transcription factors, together with the coactivator CBP/p300, but not the CRTC family, constitute the main regulatory apparatus for rat BDNF gene expression after beta-3 adrenergic receptor activation [13]. Research has demonstrated that CREB family transcription factors are required for early induction of all major BDNF transcripts, with CREB itself directly binding to BDNF promoter IV [13].

The transcriptional upregulation process involves CREB phosphorylation in response to amibegron treatment, followed by nuclear translocation and direct binding to BDNF promoter regions [13] [15]. CREB becomes phosphorylated at serine-133 through the PKA pathway and subsequently activates transcription from BDNF promoter IV by recruiting CBP coactivator complexes [13]. This mechanism ensures sustained BDNF expression through the establishment of a transcriptional positive feedback loop, where BDNF itself modulates its own expression levels in neurons [13] [16].

Experimental evidence from forced swim test models reveals that amibegron treatment at doses of 5 and 10 milligrams per kilogram effectively counteracts stress-induced reductions in hippocampal BDNF expression [7]. Stress exposure typically reduces BDNF levels, compromising neuronal survival and synaptic plasticity [14]. However, amibegron administration restores BDNF expression to baseline levels, supporting enhanced neuroplasticity and stress resilience [7] [14].

The transcriptional regulation extends to activity-dependent mechanisms, where BDNF promoter 4 shows particular responsiveness to neuronal activity patterns [17] [14]. Hypertension-mediated increases in BDNF transcription demonstrate that promoter 4 regulation occurs through activity-dependent pathways, with electrical stimulation patterns that mimic elevated neuronal activity leading to significant BDNF mRNA increases [17]. This activity-dependent regulation suggests that amibegron may enhance BDNF expression through both direct transcriptional activation and indirect neuronal activity modulation [17] [14].

| BDNF Regulatory Mechanism | Amibegron Involvement | Hippocampal Region | Functional Outcome | Reference Citation |

|---|---|---|---|---|

| CREB family transcription factor activation | Enhanced CREB phosphorylation and nuclear translocation | CA1-CA3 pyramidal layers | Enhanced neuroplasticity and survival | [13] [14] |

| BDNF promoter IV direct binding | Increased CREB binding to BDNF promoter regions | Dentate gyrus granule cells | Increased synaptic strength | [13] [15] |

| CBP/p300 coactivator recruitment | Enhanced coactivator complex formation | Subiculum | Improved stress resilience | [13] |

| Transcriptional positive feedback loop | Sustained BDNF expression through autoregulation | Whole hippocampus | Sustained neurotrophic support | [13] [16] |

| Activity-dependent BDNF promoter 4 regulation | Stress-responsive transcriptional activation | Hippocampal neurons (general) | Antidepressant-like effects | [17] [14] |

Bcl-2/Bax Ratio Modulation in Hippocampal Neurons

The modulation of B-cell lymphoma-2 (Bcl-2) to Bax protein ratios represents a fundamental neuroprotective mechanism through which amibegron influences hippocampal neuron survival [7] [18]. This ratio serves as a critical determinant of mitochondrial membrane stability and apoptotic pathway activation, with elevated Bcl-2/Bax ratios promoting neuronal survival while decreased ratios facilitate programmed cell death [18] [19].

Under baseline physiological conditions, hippocampal neurons maintain constitutive anti-apoptotic Bcl-2 expression alongside relatively low pro-apoptotic Bax expression, resulting in a favorable survival ratio that supports normal neuronal function [19] [20]. However, stress exposure significantly alters this balance by reducing Bcl-2 expression while simultaneously increasing Bax levels, thereby compromising mitochondrial membrane integrity and promoting apoptotic signaling cascades [7] [18].

Amibegron treatment effectively counteracts these stress-induced alterations through multiple mechanisms that restore the neuroprotective Bcl-2/Bax ratio [7]. Experimental investigations using forced swim test paradigms demonstrate that both acute and repeated stress procedures increase immobility time while reducing hippocampal Bcl-2/Bax ratio protein expression [7]. However, amibegron administration at 5 and 10 milligrams per kilogram doses successfully reverses these detrimental changes, restoring the protective protein balance [7].

The molecular mechanisms underlying Bcl-2/Bax ratio modulation involve transcriptional regulation through CREB-mediated pathways [13] [18]. Enhanced CREB phosphorylation and nuclear translocation following amibegron treatment leads to increased transcription of anti-apoptotic genes while suppressing pro-apoptotic gene expression [13]. This transcriptional reprogramming occurs in conjunction with BDNF upregulation, creating a coordinated neuroprotective response that enhances hippocampal neuron survival [7] [13].

Research examining age-related hippocampal changes reveals that aging significantly impacts Bcl-2/Bax ratios, with aged animals showing increased susceptibility to oxidative stress and subsequent apoptosis [20]. In aged rabbits treated with neurotoxic aluminum, initial intense Bcl-2 immunopositivity with negative Bax staining transitions to negative Bcl-2 and strongly positive Bax expression within 72 hours, coinciding with pronounced apoptosis [20]. This temporal progression highlights the dynamic nature of Bcl-2/Bax regulation and suggests that amibegron-mediated ratio modulation may provide particular benefits in age-related neurodegeneration contexts [20].

The neuroprotective effects extend to mitochondrial function preservation, where maintained Bcl-2/Bax ratios prevent mitochondrial membrane permeabilization and subsequent cytochrome c release [18] [19]. Studies of Bcl-2 upregulation in amyloid precursor protein transgenic mice demonstrate that increased Bcl-2 expression in brain regions containing amyloid deposits provides significant neuroprotection against apoptotic stimuli [19]. This protection manifests as resistance to neurotoxicity caused by pro-apoptotic BH3 peptides, indicating that enhanced Bcl-2/Bax ratios confer substantial survival advantages [19].

| Apoptotic Regulatory Component | Baseline Expression | Stress-Induced Changes | Amibegron Restoration | Reference Citation |

|---|---|---|---|---|

| B-cell lymphoma-2 (Bcl-2) expression | Constitutive anti-apoptotic expression | Reduced expression | Counteracts stress-induced reduction | [7] [19] |

| Bax (BCL2 Associated X) expression | Low pro-apoptotic expression | Increased expression | Prevents stress-induced elevation | [7] [18] |

| Bcl-2/Bax ratio | Favorable survival ratio | Decreased protective ratio | Restores neuroprotective ratio | [7] [20] |

| Mitochondrial membrane stability | Stable mitochondrial function | Compromised membrane integrity | Maintains mitochondrial stability | [18] [19] |

| Caspase-3 activation | Minimal executioner caspase activity | Enhanced apoptotic signaling | Reduces apoptotic pathway activation | [21] [18] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB3 [HSA:155] [KO:K04143]

Other CAS

Wikipedia

Dates

2: Tanyeri P, Buyukokuroglu ME, Mutlu O, Ulak G, Yıldız Akar F, Komsuoglu Celikyurt I, Erden BF. Involvement of serotonin receptor subtypes in the antidepressant-like effect of beta receptor agonist Amibegron (SR 58611A): an experimental study. Pharmacol Biochem Behav. 2013 Apr;105:12-6. doi: 10.1016/j.pbb.2013.01.010. Epub 2013 Feb 1. PubMed PMID: 23380524.

3: Tamburella A, Micale V, Leggio GM, Drago F. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes. Eur Neuropsychopharmacol. 2010 Oct;20(10):704-13. doi: 10.1016/j.euroneuro.2010.04.006. Epub 2010 May 26. PubMed PMID: 20537869.

4: Stemmelin J, Cohen C, Yalcin I, Keane P, Griebel G. Implication of beta3-adrenoceptors in the antidepressant-like effects of amibegron using Adrb3 knockout mice in the chronic mild stress. Behav Brain Res. 2010 Jan 20;206(2):310-2. doi: 10.1016/j.bbr.2009.09.003. Epub 2009 Sep 8. PubMed PMID: 19744528.

5: Claustre Y, Leonetti M, Santucci V, Bougault I, Desvignes C, Rouquier L, Aubin N, Keane P, Busch S, Chen Y, Palejwala V, Tocci M, Yamdagni P, Didier M, Avenet P, Le Fur G, Oury-Donat F, Scatton B, Steinberg R. Effects of the beta3-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile. Neuroscience. 2008 Oct 2;156(2):353-64. doi: 10.1016/j.neuroscience.2008.07.011. Epub 2008 Jul 11. PubMed PMID: 18691638.

6: Overstreet DH, Stemmelin J, Griebel G. Confirmation of antidepressant potential of the selective beta3 adrenoceptor agonist amibegron in an animal model of depression. Pharmacol Biochem Behav. 2008 Jun;89(4):623-6. doi: 10.1016/j.pbb.2008.02.020. Epub 2008 Feb 26. PubMed PMID: 18358519.